molecular formula C17H10ClF4NO3 B4624492 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]isoxazole

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]isoxazole

Cat. No. B4624492
M. Wt: 387.7 g/mol
InChI Key: SHSBMCMZBTXCOZ-UHFFFAOYSA-N
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Description

The compound "4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]isoxazole" belongs to a class of compounds known for their diverse chemical reactions and significant applications in materials science and medicinal chemistry. These compounds are synthesized through various methods, including the 1,3-dipolar cycloaddition of nitrile imines and nitrile oxides to specific substrates in the presence of catalysts.

Synthesis Analysis

The synthesis of related isoxazole compounds often involves the 1,3-dipolar cycloaddition reaction. For instance, the synthesis of (1,4-phenylene)bis(arylsulfonylpyrazoles and isoxazoles) through this method, utilizing chloramine-T as a catalyst, highlights the versatility of the cycloaddition approach in producing isoxazole derivatives (G. Lavanya et al., 2014). Another example includes the synthesis of 5,5'-disubstituted-3,3'-bisisoxazoles from dichloroglyoxime and alkynes, demonstrating a preference for certain regioisomers over others and leading to luminescent organometallic complexes (Phillip L van der Peet et al., 2013).

Molecular Structure Analysis

The structural analysis of isoxazole derivatives is crucial for understanding their chemical behavior. X-ray crystallography studies, such as those on bis[(3-pentafluorophenoxy)phenyl] 4,4′-oxydibenzoate, provide insight into the conformational flexibility and arrangement of these compounds, which is essential for designing materials with desired properties (S. Lindeman et al., 1985).

Chemical Reactions and Properties

Isoxazole compounds undergo a variety of chemical reactions, leading to diverse functional groups and structures. For example, the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide in the presence of IBX catalyst to form 3,5-bis(het)arylisoxazoles indicates the potential for creating complex molecules with significant biological activity (Mary Antony P et al., 2020).

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as solubility, melting point, and thermal stability, are critical for their application in material science and pharmaceuticals. Studies on novel polyimides derived from specific diamine monomers highlight the importance of these properties in determining the usability of isoxazole compounds in high-performance applications (D. Yin et al., 2005).

Scientific Research Applications

Corrosion Inhibition

Research has shown that substituted oxadiazoles, which share structural similarities with isoxazoles, exhibit significant effects on the corrosion of metals in acidic mediums. For instance, certain oxadiazoles have been found to inhibit the corrosion of mild steel in hydrochloric acid, suggesting that similar compounds, such as 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]isoxazole, could be explored for corrosion inhibition purposes. These compounds act by chemisorption on the metal surface, forming protective layers that prevent corrosive substances from reacting with the metal (Lagrenée et al., 2001).

Antimicrobial Activity

Isoxazoles and oxadiazoles have been synthesized and evaluated for their antimicrobial properties. A class of (1,4-phenylene)bis(arylsufonylpyrazoles and isoxazoles) demonstrated pronounced antimicrobial activity, highlighting the potential of isoxazole derivatives in developing new antimicrobial agents. This suggests that compounds like 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]isoxazole could be valuable in the search for new antimicrobial substances (Lavanya et al., 2014).

Material Science Applications

Isoxazoles have been underexplored as intermediates for applications in material science. Research into bis(phenylisoxazolyl) benzene derivatives has revealed their potential in electronic organic materials, due to desirable optical absorption properties and high molar extinction coefficients. These findings suggest that 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]isoxazole could be a candidate for investigation in the development of photovoltaic devices or other materials science applications (de Brito et al., 2018).

properties

IUPAC Name

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF4NO3/c18-13-14(9-1-5-11(6-2-9)24-16(19)20)23-26-15(13)10-3-7-12(8-4-10)25-17(21)22/h1-8,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSBMCMZBTXCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NO2)C3=CC=C(C=C3)OC(F)F)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1,2-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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